molecular formula C12H13NO2 B15096865 C-[5-(4-Methoxy-phenyl)-furan-2-yl]-methylamine

C-[5-(4-Methoxy-phenyl)-furan-2-yl]-methylamine

Cat. No.: B15096865
M. Wt: 203.24 g/mol
InChI Key: QIDAZWHQYDKIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C-[5-(4-Methoxy-phenyl)-furan-2-yl]-methylamine is an organic compound that features a furan ring substituted with a methoxyphenyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methoxyphenylhydrazine with furan-2-carbaldehyde under acidic conditions to form the intermediate 5-(4-methoxy-phenyl)-furan-2-carbaldehyde . This intermediate can then be reacted with methylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

C-[5-(4-Methoxy-phenyl)-furan-2-yl]-methylamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitro group on the methoxyphenyl ring can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Amino derivatives of the methoxyphenyl ring.

    Substitution: Various substituted phenyl-furan derivatives.

Scientific Research Applications

C-[5-(4-Methoxy-phenyl)-furan-2-yl]-methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of C-[5-(4-Methoxy-phenyl)-furan-2-yl]-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the furan ring can facilitate electron delocalization, contributing to its biological activity . The methylamine group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

[5-(4-methoxyphenyl)furan-2-yl]methanamine

InChI

InChI=1S/C12H13NO2/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-7H,8,13H2,1H3

InChI Key

QIDAZWHQYDKIHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.